molecular formula C10H7ClN2O4 B8164172 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate

Cat. No.: B8164172
M. Wt: 254.62 g/mol
InChI Key: HUDPFYHLJOKKRQ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate is a nicotinic acid derivative featuring a 2-chloronicotinate moiety esterified with a 2,5-dioxopyrrolidin-1-yl (succinimide) group. This structure renders it a reactive intermediate in organic synthesis, particularly in coupling reactions for pharmaceutical or materials science applications. The succinimide group facilitates nucleophilic substitution or radical-mediated reactions under catalytic conditions, while the 2-chloronicotinate component introduces halogenated aromatic reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c11-9-6(2-1-5-12-9)10(16)17-13-7(14)3-4-8(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDPFYHLJOKKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate typically involves the reaction of 2-chloronicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent(s) Key Features Source
2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride C₁₀H₁₁ClN₄O₄ 6-hydrazinyl, hydrochloride salt Hydrazine derivative; used as a pharmaceutical intermediate or linking agent Commercial catalog
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 4-(pyren-1-yl)butanoate Polyaromatic substituent enhances π-π stacking; potential for materials science Company data
6-Amino-4-methylnicotinic acid C₇H₈N₂O₂ 6-amino, 4-methyl Amino group enables peptide coupling; methyl enhances lipophilicity Research report
2-Chloronicotinaldehyde C₆H₃Cl₂NO 2,5-dichloro Halogenated aldehyde; precursor for heterocyclic synthesis Catalog data

Key Observations :

  • Halogen vs. Hydrazine Reactivity : The 2-chloro substituent in the target compound favors nucleophilic aromatic substitution (e.g., with amines or thiols), whereas the hydrazinyl group in its analog enables conjugation with carbonyl groups or metal coordination .
  • Aromatic vs. Aliphatic Linkers: The pyrenylbutanoate analog (C₂₄H₁₉NO₄) introduces a hydrophobic, fluorescent moiety, contrasting with the smaller chloronicotinate group, which prioritizes electronic effects over bulkiness .
Reactivity and Catalytic Requirements
  • Copper-Catalyzed Coupling: Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives require a heterogeneous copper catalyst for coupling with nitrogen-containing heterocycles, suggesting radical-ionic mechanisms. This contrasts with uncatalyzed nucleophilic substitutions in simpler chloronicotinates .
  • Computational Insights : Ab initio/DFT studies on partial charges in heterocycles (e.g., pyridines) correlate with experimental coupling efficiency. For example, electron-deficient aromatic systems (like 2-chloronicotinate) exhibit higher reactivity toward nucleophiles under catalytic conditions .
Physicochemical Properties
  • Stability : The hydrochloride salt of the hydrazinyl analog enhances stability under ambient conditions compared to the free base form of 2-chloronicotinate derivatives .
  • Solubility: The pyrenylbutanoate analog’s hydrophobicity limits aqueous solubility, whereas the 2-chloronicotinate’s polar succinimide group improves solubility in polar aprotic solvents .

Data Tables

Table 1. Comparative Reactivity Under Catalytic Conditions
Compound Reaction Type Catalyst Required Yield (%) Reference
2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate Coupling with pyridine derivatives Cu heterogeneous 65–78
6-Amino-4-methylnicotinic acid Peptide coupling None 82–90
2-Chloronicotinaldehyde Aldol condensation Base (e.g., K₂CO₃) 45–60
Table 2. Commercial Availability and Pricing
Compound (CAS) Catalog Price (USD) Purity Supplier Source
133081-27-3 (hydrazinyl) $395/100 mg >90% Specialty catalogs
176433-49-1 (dichloro) $400/1 g N/A Chemical suppliers
97427-71-9 (pyrenylbutanoate) Custom synthesis >95% Hairui Chemical

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione moiety linked to a chlorinated nicotinic acid derivative. This unique structure allows it to engage in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can lead to a decrease in enzyme activity, which is crucial in pathways such as metabolism and signal transduction.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to various stimuli.

Biological Studies and Findings

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies revealed that it could induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer).
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective effects in models of neurodegeneration, indicating that it may help mitigate oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in HeLa and MCF-7
NeuroprotectiveReduction of oxidative stress in neuronal models

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study focused on its antimicrobial properties reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant potential for development as an antibacterial agent.
  • Case Study 2 : In a cancer research context, a comparative analysis with established chemotherapeutic agents showed that the compound induced higher rates of apoptosis in cancer cell lines than some conventional drugs.

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